N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide
Brand Name:
Vulcanchem
CAS No.:
18464-23-8
VCID:
VC21072944
InChI:
InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-31(3,4)29-30-32(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2
SMILES:
CCCCCCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-]
Molecular Formula:
C30H66Br2N2
Molecular Weight:
614.7 g/mol
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide
CAS No.: 18464-23-8
Cat. No.: VC21072944
Molecular Formula: C30H66Br2N2
Molecular Weight: 614.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18464-23-8 |
|---|---|
| Molecular Formula | C30H66Br2N2 |
| Molecular Weight | 614.7 g/mol |
| IUPAC Name | dodecyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]-dimethylazanium;dibromide |
| Standard InChI | InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-31(3,4)29-30-32(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 |
| Standard InChI Key | XJTQVDIWFDTGMO-UHFFFAOYSA-L |
| SMILES | CCCCCCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-] |
| Canonical SMILES | CCCCCCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator